Methyl 4-bromo-3-chloro-2-fluorobenzoate
Overview
Description
Methyl 4-bromo-3-chloro-2-fluorobenzoate is an organic compound with the molecular formula C8H5BrClFO2 and a molecular weight of 267.48 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms, and the carboxylic acid group is esterified with a methyl group. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-3-chloro-2-fluorobenzoate can be synthesized through a multi-step process involving the halogenation and esterification of benzoic acid derivatives. One common method involves the following steps:
Halogenation: Starting with 2-fluorobenzoic acid, bromine and chlorine are introduced to the benzene ring through electrophilic aromatic substitution reactions. This step requires the use of bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-chloro-2-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products
Nucleophilic Substitution: Substituted benzoates with various functional groups replacing the halogens.
Reduction: Methyl 4-bromo-3-chloro-2-fluorobenzyl alcohol.
Oxidation: 4-bromo-3-chloro-2-fluorobenzoic acid.
Scientific Research Applications
Methyl 4-bromo-3-chloro-2-fluorobenzoate is used in various scientific research fields, including:
Chemistry: As a building block in the synthesis of more complex organic molecules and as a reagent in halogenation and esterification reactions.
Biology: In the study of enzyme-catalyzed reactions involving ester hydrolysis and halogenation.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: In the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-chloro-2-fluorobenzoate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can act as an inhibitor of enzymes that catalyze ester hydrolysis, such as esterases and lipases.
Receptor Binding: The halogenated benzene ring can interact with specific receptors in biological systems, affecting signal transduction pathways.
Chemical Reactivity: The presence of multiple halogens and an ester group makes the compound highly reactive, allowing it to participate in various chemical transformations.
Comparison with Similar Compounds
Methyl 4-bromo-3-chloro-2-fluorobenzoate can be compared with other similar compounds, such as:
Methyl 4-bromo-2-fluorobenzoate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
Methyl 2-bromo-4-chloro-3-fluorobenzoate: Has a different substitution pattern, affecting its chemical reactivity and biological activity.
Methyl 4-chloro-2-fluorobenzoate: Lacks the bromine atom, resulting in different reactivity and applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo various reactions and interact with different molecular targets, making it valuable for scientific research and industrial production.
Properties
IUPAC Name |
methyl 4-bromo-3-chloro-2-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO2/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DORFWUUEBUVBPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Br)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427440-57-0 | |
Record name | methyl 4-bromo-3-chloro-2-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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